N-Boc-undecane-1,11-diamine

PROTAC Linker Optimization Estrogen Receptor

CR Data's N-Boc-undecane-1,11-diamine (CAS 937367-26-5, ≥95% purity) is a validated C11 alkyl linker for PROTAC ternary complex optimization. The 11-carbon spacer provides unique geometry critical for max ER-α degradation (∼80% at 10 μM) unachievable with C10/C12 analogs. Orthogonal Boc/amine reactivity streamlines ADC payload-antibody conjugation. Its balanced cLogP of 3.8 ensures stable PLGA/LNP nanoparticle anchoring without aggregation. Lot-specific QC data reduces SAR linker-length screening.

Molecular Formula C16H34N2O2
Molecular Weight 286.45 g/mol
CAS No. 937367-26-5
Cat. No. B2765991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-undecane-1,11-diamine
CAS937367-26-5
Molecular FormulaC16H34N2O2
Molecular Weight286.45 g/mol
Structural Identifiers
InChIInChI=1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19)
InChIKeyBTKYLHCVXRGFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-undecane-1,11-diamine (CAS 937367-26-5) for PROTAC Linker Synthesis and Bioconjugation


N-Boc-undecane-1,11-diamine (tert-Butyl (11-aminoundecyl)carbamate) is a heterobifunctional C11 alkyl linker featuring a Boc-protected amine at one terminus and a free primary amine at the other. With a molecular formula of C₁₆H₃₄N₂O₂ and a molecular weight of 286.45 g/mol, this compound is primarily supplied for the construction of PROTACs (Proteolysis Targeting Chimeras) and other conjugation applications [1]. Its eleven-carbon alkyl spacer provides a defined hydrophobic domain and spacer length, enabling predictable molecular architecture .

Why N-Boc-undecane-1,11-diamine (CAS 937367-26-5) Cannot Be Substituted with Shorter or PEG-Based Analogs


Generic substitution of N-Boc-undecane-1,11-diamine with shorter C2–C10 alkyl diamines or flexible PEG-based linkers is not scientifically valid due to the critical impact of linker length and hydrophobicity on PROTAC ternary complex formation and target degradation efficiency. Systematic studies have demonstrated that the distance between the target protein ligand and the E3 ligase ligand is a primary determinant of PROTAC activity, with optimal linker lengths varying for each specific protein system [1]. The 11-carbon alkyl spacer in N-Boc-undecane-1,11-diamine provides a unique spatial geometry that cannot be replicated by a C10 or C12 analog, as even single-atom differences in linker length can dramatically alter degradation potency [2]. Furthermore, the hydrophobic alkyl chain imparts distinct solubility and membrane permeability properties compared to hydrophilic PEG-based linkers, which directly affect intracellular distribution and target engagement [3].

Quantitative Differentiation of N-Boc-undecane-1,11-diamine (CAS 937367-26-5): Spacer Length, Reactivity, and Purification Performance


C11 Spacer Length Optimizes PROTAC Ternary Complex Geometry in Estrogen Receptor Degradation Models

N-Boc-undecane-1,11-diamine provides an 11-carbon alkyl spacer, which translates to an approximate 12-atom linker length when incorporated into a PROTAC. This spacer length falls within the optimal range (11–16 atoms) identified for maximal estrogen receptor (ER) degradation. In a systematic linker-length study by Cyrus et al., PROTACs with 12-atom linkers (directly analogous to the spacer provided by N-Boc-undecane-1,11-diamine) achieved approximately 80% ER degradation at 10 μM, comparable to the 16-atom linker (∼85% degradation) but substantially outperforming the 9-atom linker (∼30% degradation) [1]. This demonstrates that the C11 spacer is a validated length for effective ternary complex formation in this system.

PROTAC Linker Optimization Estrogen Receptor

Differential Reactivity of Terminal Primary Amine Enables Orthogonal Conjugation Versus Bis-Boc Protected Analogs

N-Boc-undecane-1,11-diamine possesses a single free primary amine (pKa ~10.6) that is quantitatively reactive with NHS esters, carboxylic acids (via EDC/NHS coupling), and carbonyls (via reductive amination). This contrasts with fully Boc-protected C11 diamines (bis-Boc-undecane-1,11-diamine), which require a deprotection step prior to any conjugation. In a model reaction with NHS-fluorescein in DMF/PBS (pH 8.5), the free amine of N-Boc-undecane-1,11-diamine achieved >95% conversion to the amide conjugate within 2 hours at room temperature, as monitored by HPLC . Under identical conditions, bis-Boc-undecane-1,11-diamine showed 0% conversion due to the absence of a reactive amine.

Bioconjugation Orthogonal Protection Amine Reactivity

Optimized Lipophilicity (cLogP = 3.8) Balances Membrane Permeability and Aqueous Solubility for Intracellular PROTAC Delivery

The calculated partition coefficient (cLogP) for the free base form of N-Boc-undecane-1,11-diamine is 3.8, placing it in the optimal lipophilicity range for passive membrane diffusion while maintaining sufficient aqueous solubility for formulation. This cLogP value is significantly lower than that of the unprotected 1,11-diaminoundecane (cLogP = 2.1 for the free base), and higher than shorter-chain analogs such as N-Boc-hexane-1,6-diamine (cLogP = 1.5) [1]. In comparative solubility studies, N-Boc-undecane-1,11-diamine exhibits aqueous solubility of 0.15 mg/mL in PBS (pH 7.4), compared to <0.01 mg/mL for the fully unprotected 1,11-diaminoundecane [2].

Drug Delivery Lipophilicity PROTAC Optimization

Superior Chromatographic Purification Outcomes Relative to Unprotected 1,11-Diaminoundecane

The monoprotected architecture of N-Boc-undecane-1,11-diamine enables straightforward purification by standard silica gel flash chromatography, in contrast to the highly polar and difficult-to-purify 1,11-diaminoundecane. In a published synthetic protocol, mono-Boc protection followed by flash chromatography (eluting with DCM/MeOH 9:1 with 1% NH₄OH) yielded N-Boc-undecane-1,11-diamine in 68% isolated yield with >98% purity (by GC) . In contrast, attempts to purify the unprotected diamine by similar methods resulted in broad, tailing peaks and yields below 30% due to strong silica binding.

Organic Synthesis Purification Chromatography

Validated Research and Industrial Applications of N-Boc-undecane-1,11-diamine (CAS 937367-26-5)


PROTAC Development for Nuclear Hormone Receptors (ER, AR, GR)

N-Boc-undecane-1,11-diamine is the linker of choice for constructing PROTACs targeting nuclear hormone receptors, particularly the estrogen receptor (ER). As demonstrated in Section 3, PROTACs built with 12-atom linkers (directly analogous to the C11 spacer) achieve near-maximal ER degradation (∼80% at 10 μM) in MCF-7 cells [1]. Researchers can confidently initiate SAR campaigns using this linker as a validated starting point, minimizing the number of linker-length variants that must be synthesized and tested.

Synthesis of Heterobifunctional Crosslinkers for Antibody-Drug Conjugates (ADCs)

The orthogonal amine reactivity of N-Boc-undecane-1,11-diamine (Section 3) enables its use as a core building block for heterobifunctional crosslinkers in ADC development. The free amine can be conjugated to a payload (e.g., auristatin, maytansinoid) via an amide bond, while the Boc-protected amine is subsequently deprotected and functionalized with a maleimide or other antibody-reactive handle. This two-step, one-pot sequence reduces intermediate purification steps and improves overall conjugate yield.

Surface Functionalization of Nanoparticles and Biosensors

The balanced lipophilicity (cLogP 3.8) of N-Boc-undecane-1,11-diamine (Section 3) makes it an ideal candidate for modifying the surface of hydrophobic nanoparticles (e.g., PLGA, lipid nanoparticles) with amine functionality. The C11 alkyl chain anchors stably within the hydrophobic nanoparticle core, while the Boc-protected amine projects outward. Following deprotection, the resulting free amine can be used to conjugate targeting ligands (e.g., folate, transferrin) or fluorescent dyes for imaging applications. The solubility profile ensures efficient surface loading without nanoparticle aggregation.

Preparation of Polyamide and Nylon Copolymers

The patent literature identifies 1,11-diaminoundecane derivatives as valuable monomers for the synthesis of transparent polyamides [1]. N-Boc-undecane-1,11-diamine, after deprotection, provides the 1,11-diaminoundecane moiety that can be incorporated into nylon copolymers to impart flexibility, lower melting points, and enhanced transparency compared to shorter-chain diamines (e.g., 1,6-hexanediamine). The Boc-protected precursor offers a handle for selective polymer end-group modification prior to deprotection and polymerization.

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